molecular formula C19H19N3O2 B3495260 2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B3495260
M. Wt: 321.4 g/mol
InChI Key: UAUWXBJSLWAANL-UHFFFAOYSA-N
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Description

2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Propanoyl Group: The indole derivative is then reacted with propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of the Indole and Pyridine Moieties: The final step involves coupling the indole and pyridine moieties through an amide bond formation. This can be achieved by reacting the indole derivative with a pyridine-containing amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in the active site of enzymes, while the pyridine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE: Similar structure but with a methyl group instead of a propanoyl group.

    2-(3-ETHOXY-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE: Similar structure but with an ethoxy group instead of a propanoyl group.

    2-(3-FLUORO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE: Similar structure but with a fluoro group instead of a propanoyl group.

Uniqueness

The uniqueness of 2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity. The presence of both indole and pyridine moieties provides a versatile scaffold for further modification and optimization in drug development and other applications.

Properties

IUPAC Name

2-(3-propanoylindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-18(23)16-12-22(17-8-4-3-7-15(16)17)13-19(24)21-11-14-6-5-9-20-10-14/h3-10,12H,2,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUWXBJSLWAANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(3-PROPANOYL-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

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